Cas no 4265-11-6 (2-(tert-Butyl)benzofuran)

2-(tert-Butyl)benzofuran Chemical and Physical Properties
Names and Identifiers
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- 2-(tert-Butyl)benzofuran
- SCHEMBL800706
- DTXSID50459009
- 2-tert-butylbenzo[b]furan
- 2-t-butylbenzofuran
- 2-tert-butyl-1-benzofuran
- 4265-11-6
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- Inchi: InChI=1S/C12H14O/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-8H,1-3H3
- InChI Key: BFNOOVFUBXWUEP-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=CC2=CC=CC=C2O1
Computed Properties
- Exact Mass: 174.104465066g/mol
- Monoisotopic Mass: 174.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13.1Ų
- XLogP3: 4
2-(tert-Butyl)benzofuran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019096036-1g |
2-(tert-Butyl)benzofuran |
4265-11-6 | 95% | 1g |
$400.00 | 2023-09-01 | |
Chemenu | CM122938-1g |
2-(tert-butyl)benzofuran |
4265-11-6 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM122938-1g |
2-(tert-butyl)benzofuran |
4265-11-6 | 95% | 1g |
$354 | 2021-06-09 |
2-(tert-Butyl)benzofuran Related Literature
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R. Hudson,N. P. Bizier,K. N. Esdale,J. L. Katz Org. Biomol. Chem. 2015 13 2273
Additional information on 2-(tert-Butyl)benzofuran
2-(tert-Butyl)benzofuran: A Comprehensive Overview
2-(tert-Butyl)benzofuran (CAS No. 4265-11-6) is a versatile organic compound that has garnered significant attention in the fields of materials science, pharmacology, and organic synthesis. This compound, classified under the broader category of benzofuran derivatives, exhibits unique physical and chemical properties that make it a valuable building block for advanced materials and bioactive molecules. Recent studies have highlighted its potential in applications ranging from organic electronics to drug discovery, underscoring its importance in contemporary research.
The molecular structure of 2-(tert-butyl)benzofuran consists of a benzofuran ring system with a tert-butyl group attached at the 2-position. This substitution pattern not only enhances the compound's stability but also introduces unique electronic and steric properties. The benzofuran moiety itself is known for its aromaticity and conjugation, which are critical for its optical and electronic characteristics. The tert-butyl group, being a bulky substituent, plays a significant role in modulating the compound's solubility, reactivity, and interactions with other molecules.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-(tert-butyl)benzofuran through various routes. One prominent method involves the condensation of substituted phenols with ketones or aldehydes under acidic or basic conditions. This approach allows for precise control over the substitution pattern and scalability, making it suitable for both laboratory-scale synthesis and industrial production. Additionally, researchers have explored alternative strategies, such as oxidative coupling and enzymatic catalysis, to further optimize the synthesis process.
The optical properties of 2-(tert-butyl)benzofuran have been extensively studied, revealing its potential as a chromophore in optoelectronic devices. Its absorption spectrum exhibits strong bands in the visible region, which can be tuned by modifying the substituents on the benzofuran ring. This property makes it a promising candidate for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Recent studies have demonstrated that incorporating 2-(tert-butyl)benzofuran into polymer blends can significantly enhance their optical performance, paving the way for next-generation materials.
In the realm of pharmacology, 2-(tert-butyl)benzofuran has shown intriguing bioactivity. Preclinical studies indicate that this compound possesses anti-inflammatory and antioxidant properties, making it a potential lead molecule for drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research, where it has exhibited selective cytotoxicity against certain tumor cell lines. These findings underscore the importance of further investigating benzofuran derivatives as therapeutic agents.
The environmental impact of 2-(tert-butyl)benzofuran is another area of growing interest. Researchers have examined its biodegradability and toxicity under various conditions to assess its safety for industrial and medical applications. Preliminary results suggest that this compound is relatively non-toxic to aquatic organisms at low concentrations, though further studies are needed to fully understand its ecological footprint.
In conclusion, 2-(tert-butyl)benzofuran (CAS No. 4265-11-6) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in modern scientific research. As ongoing studies continue to unravel its potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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